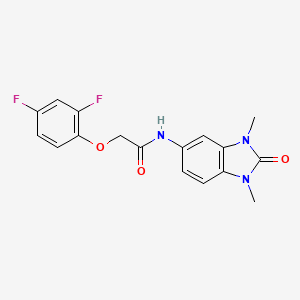![molecular formula C12H9NO4 B4681570 3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione](/img/structure/B4681570.png)
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione
Vue d'ensemble
Description
3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is commonly referred to as furo[3,4-c]quinoline-1,4-dione and is a heterocyclic compound that contains a fused ring system.
Mécanisme D'action
The mechanism of action of furo[3,4-c]quinoline-1,4-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase I and II, and can induce oxidative stress in cancer cells. The induction of oxidative stress can lead to the activation of various signaling pathways, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
Furo[3,4-c]quinoline-1,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Furo[3,4-c]quinoline-1,4-dione has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Furo[3,4-c]quinoline-1,4-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Furo[3,4-c]quinoline-1,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of furo[3,4-c]quinoline-1,4-dione is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on furo[3,4-c]quinoline-1,4-dione. One direction is to further investigate the mechanism of action of this compound. Understanding the precise mechanism of action of furo[3,4-c]quinoline-1,4-dione could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of furo[3,4-c]quinoline-1,4-dione in combination with other drugs. Studies have shown that furo[3,4-c]quinoline-1,4-dione can enhance the anti-cancer activity of other drugs, such as doxorubicin. Finally, further studies are needed to determine the safety and efficacy of furo[3,4-c]quinoline-1,4-dione in humans. Clinical trials will be necessary to determine the optimal dosage and administration of this compound for the treatment of various diseases.
Applications De Recherche Scientifique
Furo[3,4-c]quinoline-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that furo[3,4-c]quinoline-1,4-dione has potent anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-hydroxy-3-methyl-5H-furo[3,4-c]quinoline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-12(16)9-8(11(15)17-12)6-4-2-3-5-7(6)13-10(9)14/h2-5,16H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHAMMRDYZDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3NC2=O)C(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)

![propyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681507.png)
![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)
![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4681530.png)
![N-allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681536.png)

![1-(ethylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681547.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4681548.png)
![1-methyl-3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4681551.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4681553.png)

![methyl 2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4681572.png)